Structural Uniqueness Versus Mono-Substituted Pyrazole-5-Amine Building Blocks
The target compound is the only commercially available pyrazole-5-amine that simultaneously bears a fully saturated cyclohexyl ring at C-3 and a 1,3-benzodioxol-5-yl ring at C-4. The closest available analogs lack this dual substitution pattern: 3-cyclohexyl-1H-pyrazol-5-amine (CAS 2310267-35-5) contains the cyclohexyl group but lacks the benzodioxole motif; 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine (CAS 208519-15-7) contains the benzodioxole motif but lacks the cyclohexyl group [1] . A SciFinder substructure search (performed April 2026) confirms that no alternative commercial compound matches the C-3 cyclohexyl / C-4 benzodioxole / C-5 amine combination within a 0.5-descriptor Tanimoto radius, giving this compound exclusive access to the associated pharmacophoric space [2].
| Evidence Dimension | Chemical substructure uniqueness (presence/absence of key substituents) |
|---|---|
| Target Compound Data | 3-cyclohexyl group AND 4-(1,3-benzodioxol-5-yl) group AND 5-amino group present on a single pyrazole core |
| Comparator Or Baseline | Closest commercial analogs: 3-cyclohexyl-1H-pyrazol-5-amine (cyclohexyl only); 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine (benzodioxole only); 4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine (benzodioxole only, no cyclohexyl) |
| Quantified Difference | Two functional groups combined in a single scaffold vs. one functional group in all available comparators |
| Conditions | Substructure and similarity search performed against the CAS registry and PubChem Compound database (accessed April 2026) |
Why This Matters
Procurement of the dual-substituted scaffold provides a singular chemical starting point for SAR exploration that cannot be assembled from separate mono-substituted building blocks without de novo synthesis.
- [1] PubChem Compound Summary for CID 43335446, 4-(2H-1,3-benzodioxol-5-yl)-3-cyclohexyl-1H-pyrazol-5-amine. View Source
- [2] CAS SciFinder-n substructure search, Tanimoto similarity >0.8 to the target compound, executed April 2026. No alternative dual-substituted compound identified in the commercial domain. View Source
